molecular formula C12H13N3O2S2 B1517216 2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 1039810-14-4

2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B1517216
M. Wt: 295.4 g/mol
InChI Key: FKCVRWBVXYRYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a complex organic compound . It has a molecular formula of C12H13N3O2S2 and an average mass of 295.38 Da .


Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . It also has a sulfanyl group attached to the thiadiazole ring and an acetic acid moiety .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 675.0±65.0 °C at 760 mmHg, and a flash point of 362.0±34.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis of Formazans The compound 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized and further processed to produce formazans. These formazans showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. This suggests the utility of such compounds in developing antimicrobial agents (Sah et al., 2014).

Antiviral Activity of Thiadiazole Sulfonamides From 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Some derivatives, notably 7b and 7i, exhibited antiviral activity against the tobacco mosaic virus. This study highlights the potential of thiadiazole sulfonamides in antiviral drug development (Chen et al., 2010).

Water Decontamination Certain s-triazole derivatives were synthesized for the potential application in water decontamination. These compounds were effective in removing heavy metal ions (up to 76.29%) and inorganic anions (up to 100%) from aqueous solutions, indicating their promise as adsorbents for water remediation (Hozien et al., 2021).

Pharmacophore Hybridization A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized. This compound demonstrated anticancer activity in vitro, showcasing the potential of pharmacophore hybridization in drug discovery (Yushyn et al., 2022).

properties

IUPAC Name

2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-7-4-3-5-9(8(7)2)13-11-14-15-12(19-11)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVRWBVXYRYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

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